Ranelic Acid

Description

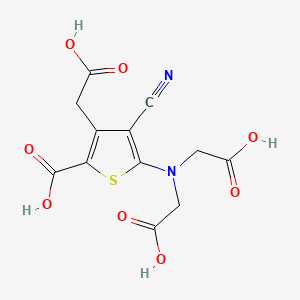

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O8S/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSXNILVACEBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048237 | |

| Record name | Ranelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135459-90-4, 135459-87-9 | |

| Record name | Ranelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135459-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranelic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9CCS0RIBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ranelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranelic acid, a key organic molecule, serves as the active moiety in the anti-osteoporotic drug strontium ranelate. Its unique structure, featuring a substituted thiophene core, allows for the chelation of divalent metal cations like strontium. The therapeutic efficacy of strontium ranelate in treating osteoporosis, by promoting bone formation and inhibiting bone resorption, has driven significant interest in the efficient and high-purity synthesis of its organic component, this compound. This technical guide provides a comprehensive overview of the prevailing synthesis and purification methods for this compound, complete with detailed experimental protocols, quantitative data for comparative analysis, and a visualization of the relevant biological signaling pathways.

Synthesis of this compound

The primary and most established method for synthesizing this compound involves the hydrolysis of a tetraester precursor, typically methyl or ethyl 5-[bis(2-alkoxy-2-oxoethyl)amino]-4-cyano-3-(2-alkoxy-2-oxoethyl)-2-thiophenecarboxylate. This process can be carried out using a strong base followed by acidification.

Tetraester Hydrolysis Method

This synthetic route is favored for its high yield and purity of the final product. An older method reported in patent literature involved heating the tetraester at reflux in the presence of sodium hydroxide in an aqueous alcoholic medium, followed by hydrolysis using a sulfonic acid resin, which resulted in yields as low as 70%[1]. A significantly improved method utilizes lithium hydroxide for the hydrolysis step, followed by precipitation of this compound through acidification.

Experimental Protocol: Synthesis of this compound via Tetraester Hydrolysis [1]

-

Reaction Setup: In a 2-liter, 4-neck round-bottom flask equipped with an overhead stirrer, double surface condenser, and a thermowell, dissolve the tetraester precursor (e.g., methyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate) in tetrahydrofuran.

-

Hydrolysis: Cool the solution to 5-10°C. Slowly add an aqueous solution of lithium hydroxide (e.g., 66.0 g in 600 ml water) to the ester solution while maintaining the temperature between 5-10°C.

-

Reaction Monitoring: Stir the reaction mixture for approximately 22 hours at 5-10°C. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to settle, and two layers will form. Separate the lower aqueous layer.

-

Precipitation: Acidify the aqueous layer by adding 10% sulfuric acid until the pH is less than 1. This will cause the this compound to precipitate out of the solution.

-

Isolation: Stir the mixture for an additional 30 minutes, and then extract the this compound with ethyl acetate.

-

Final Product: Pool the ethyl acetate layers and distill off the solvent to obtain solid this compound. Dry the product to a constant weight.

Quantitative Data: Synthesis of this compound

| Method | Precursor | Reagents | Yield | Purity (by HPLC) | Reference |

| Improved Tetraester Hydrolysis | Methyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate | 1. Lithium Hydroxide (aq) 2. Sulfuric Acid | 95% | 99.12% | [1] |

| Prior Art Tetraester Hydrolysis | Tetraester of this compound | 1. Sodium Hydroxide 2. Sulfonic Acid Resin | As low as 70% | Not Specified | [1] |

Purification of this compound and its Salts

Achieving high purity is critical for the use of this compound in pharmaceutical applications. The primary methods for purification include precipitation by pH adjustment (as described in the synthesis protocol) and recrystallization. Additionally, purification of ranelate salts can be indicative of methods applicable to the free acid.

Purification by Acid Precipitation

As detailed in the synthesis protocol above, adjusting the pH of the aqueous solution of the ranelate salt to below 1 with a strong acid like sulfuric acid effectively precipitates the this compound, leaving more soluble impurities in the solution[1].

Purification of Ranelate Salts

While not a direct purification of this compound, the purification of its salts can be a crucial step in the overall process. For instance, lithium impurities in strontium ranelate can be removed by treatment with an organic acid.

Experimental Protocol: Purification of Strontium Ranelate from Lithium Impurities

-

Slurry Preparation: Suspend strontium ranelate octahydrate (50 g) in purified water (500 ml) and stir at 25-30°C for 10 minutes.

-

Acid Treatment: Add a 1.0% solution of oxalic acid (0.5 g) to the slurry and continue stirring for 4 hours at 25-30°C.

-

Filtration and Washing: Filter the product and wash it with purified water.

-

Reslurrying: Add the wet cake to purified water and stir for 1 hour at 25-30°C.

-

Final Isolation: Filter the product again, wash with purified water, and dry under reduced pressure at 30-35°C.

Quality Control

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and its salts.

Table 2: HPLC Conditions for Analysis of Strontium Ranelate (Adaptable for this compound)

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 0.1% Trifluoroacetic Acid in Water (gradient or isocratic) |

| Flow Rate | 0.65–0.75 mL/min |

| Column Temperature | 32–36 °C |

| Detection Wavelength | 321 nm |

| Injection Volume | 10 µL |

Note: The specific gradient and mobile phase composition may need to be optimized for the analysis of free this compound.

Signaling Pathways of Strontium Ranelate

The therapeutic effects of strontium ranelate are attributed to the strontium ion, which modulates bone cell activity. This compound serves as the counter-ion, facilitating the delivery of strontium. The primary target of strontium is the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts.

CaSR-Dependent Signaling in Osteoblasts

Activation of the CaSR on osteoblasts by strontium initiates a signaling cascade that promotes bone formation. This involves the activation of downstream pathways, including the ERK1/2 and Akt signaling pathways, leading to increased osteoblast proliferation, differentiation, and survival.

Caption: CaSR-dependent signaling cascade in osteoblasts initiated by strontium.

CaSR-Independent Signaling in Osteoblasts

Interestingly, studies have shown that strontium ranelate can also exert its effects on osteoblasts independently of the CaSR. This suggests the existence of alternative receptors or mechanisms of action that converge on the same downstream signaling molecules, ERK1/2 and Akt, ultimately leading to the same pro-osteogenic outcomes.

Caption: CaSR-independent signaling pathways in osteoblasts activated by strontium.

Regulation of Osteoclast Activity

Strontium ranelate also inhibits bone resorption by affecting osteoclast differentiation and activity. It achieves this by modulating the RANKL/OPG signaling axis. Osteoblasts are stimulated by strontium to increase the production of osteoprotegerin (OPG), a decoy receptor for RANKL. By binding to RANKL, OPG prevents it from interacting with its receptor, RANK, on the surface of osteoclast precursors, thereby inhibiting their differentiation into mature osteoclasts.

Caption: Regulation of osteoclast differentiation by strontium via the RANKL/OPG pathway.

Conclusion

The synthesis of this compound via tetraester hydrolysis has been optimized to achieve high yields and purity, making it a viable route for industrial-scale production. The purification of this compound and its salts is crucial for its pharmaceutical application and can be effectively achieved through methods like acid precipitation and treatment with organic acids. Understanding the intricate signaling pathways through which the active component, strontium, modulates bone metabolism provides a basis for the rational design of future anti-osteoporotic drugs. This technical guide serves as a valuable resource for professionals in the field of drug development and bone biology research.

References

The Core Mechanism of Action of Ranelic Acid in Bone Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranelic acid, administered as strontium ranelate, stands as a unique therapeutic agent in the management of osteoporosis, distinguished by its dual mechanism of action that uncouples bone resorption from bone formation. Unlike purely anti-resorptive or anabolic agents, strontium ranelate concurrently stimulates bone formation and inhibits bone resorption, thereby rebalancing bone turnover in favor of bone accrual. This comprehensive guide delineates the molecular underpinnings of this compound's effects on bone metabolism, detailing the intricate signaling pathways and cellular responses. It provides a granular look at the quantitative data from pivotal studies and outlines the experimental protocols that have been instrumental in elucidating these mechanisms. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the field of bone biology and drug development.

Dual Action on Bone Remodeling

The cornerstone of this compound's therapeutic efficacy lies in its ability to modulate the activities of both osteoblasts, the bone-forming cells, and osteoclasts, the bone-resorbing cells.

Stimulation of Bone Formation

In vitro and in vivo studies have consistently demonstrated that strontium ranelate enhances osteoblast function through several mechanisms:

-

Increased Osteoblast Proliferation and Differentiation: Strontium ranelate promotes the replication of pre-osteoblastic cells and their differentiation into mature osteoblasts. This is evidenced by the increased expression of key osteogenic transcription factors and markers.

-

Enhanced Matrix Synthesis: It stimulates the synthesis of collagen and non-collagenous proteins by mature osteoblasts, which are essential components of the bone matrix.

-

Promotion of Mineralization: Strontium ranelate has been shown to increase the formation of mineralized bone nodules in osteoblast cultures.

Inhibition of Bone Resorption

Concurrently, strontium ranelate attenuates bone resorption by directly and indirectly targeting osteoclasts:

-

Inhibition of Osteoclast Differentiation: It decreases the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.

-

Reduced Osteoclast Activity: The resorptive activity of mature osteoclasts is diminished in the presence of strontium ranelate. Studies have shown a disruption of the osteoclast actin-containing sealing zone, which is crucial for bone resorption.

-

Induction of Osteoclast Apoptosis: Strontium ranelate promotes programmed cell death (apoptosis) in osteoclasts, thereby reducing their lifespan and overall resorptive capacity.

Key Signaling Pathways

The dual action of this compound is orchestrated through its influence on several critical signaling pathways that govern bone cell function.

The RANKL/OPG Pathway

The Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Osteoprotegerin (OPG) system is a pivotal regulator of osteoclastogenesis. Strontium ranelate favorably modulates this pathway to inhibit bone resorption.

-

Downregulation of RANKL: Strontium ranelate decreases the expression of RANKL by osteoblasts.

-

Upregulation of OPG: It simultaneously increases the expression and secretion of OPG, a decoy receptor for RANKL, by osteoblasts.

By increasing the OPG/RANKL ratio, strontium ranelate effectively reduces the signaling cascade that drives osteoclast formation and activation.

Caption: this compound's modulation of the RANKL/OPG signaling pathway.

The Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is a critical regulator of osteoblast proliferation, differentiation, and survival. Strontium ranelate has been shown to activate this anabolic pathway.

-

Inhibition of Sclerostin: Evidence suggests that strontium ranelate can decrease the expression of sclerostin, an osteocyte-secreted inhibitor of the Wnt pathway.

-

Activation of β-catenin: By promoting the nuclear translocation of β-catenin, a key effector of the canonical Wnt pathway, strontium ranelate enhances the transcription of target genes involved in osteoblastogenesis.

Activation of the Wnt/β-catenin pathway contributes significantly to the bone-forming effects of this compound.

Caption: this compound's activation of the Wnt/β-catenin signaling pathway.

The Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. Strontium, being chemically similar to calcium, can act as an agonist for the CaSR on both osteoblasts and osteoclasts.

-

In Osteoblasts: Activation of the CaSR by strontium ranelate is thought to contribute to the stimulation of osteoblast proliferation and differentiation.

-

In Osteoclasts: CaSR activation in osteoclasts is linked to the induction of apoptosis, contributing to the anti-resorptive effect of strontium ranelate.

The CaSR-mediated signaling is a key component of how strontium ranelate exerts its dual effects on bone cells.

Caption: Role of the Calcium-Sensing Receptor in this compound's action.

Quantitative Data Summary

The following tables summarize the quantitative effects of strontium ranelate on various parameters of bone metabolism, compiled from key in vitro and clinical studies.

Table 1: In Vitro Effects on Osteoblast and Osteoclast Markers

| Cell Type | Marker | Strontium Ranelate Concentration | Effect | Reference |

| Human Osteoblasts | OPG mRNA | 1 mM | ~50% increase | |

| 2 mM | ~200% increase | |||

| Human Osteoblasts | RANKL mRNA | 0.1 - 2 mM | ~80% decrease | |

| Murine Osteoblasts | Alkaline Phosphatase (ALP) | 0.01 - 2 mM | Dose-dependent increase | |

| Runx2/Cbfa1 mRNA | 0.01 - 2 mM | Dose-dependent increase | ||

| Bone Sialoprotein (BSP) | Not specified | Increased expression | ||

| Osteocalcin (OCN) | Not specified | Increased expression | ||

| Murine Osteoclasts | Number of mature osteoclasts | Not specified | Strong decrease |

Table 2: Clinical Trial Data on Bone Turnover Markers and Fracture Risk (SOTI & TROPOS Studies)

| Parameter | Treatment Group | Placebo Group | Relative Change/Risk Reduction | Reference |

| Bone Turnover Markers | ||||

| Bone-Specific Alkaline Phosphatase (BSAP) | Increased | - | +8.1% (at 3 months) | |

| Serum C-telopeptide (CTX) | Decreased | - | -12.2% (at 3 months) | |

| Fracture Risk Reduction (3 years) | ||||

| New Vertebral Fracture (SOTI) | - | - | 41% | |

| Non-vertebral Fractures (TROPOS) | - | - | 16% | |

| Hip Fractures (High-risk subgroup, TROPOS) | - | - | 36% |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.

Osteoblast Differentiation Assay

Objective: To assess the effect of strontium ranelate on the differentiation of osteoblasts in vitro.

Methodology:

-

Cell Culture: Primary murine osteoblasts are isolated from calvaria or a suitable osteoblastic cell line (e.g., MC3T3-E1) is used. Cells are cultured in a standard growth medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Upon reaching confluence, the medium is supplemented with osteogenic inducers (e.g., ascorbic acid and β-glycerophosphate) and varying concentrations of strontium ranelate (typically ranging from 0.01 mM to 2 mM). Control cultures receive the vehicle.

-

Analysis of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: At various time points (e.g., 7, 14, and 21 days), cell lysates are assayed for ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). The absorbance is measured, and ALP activity is normalized to the total protein content.

-

Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR to measure the expression levels of osteoblast marker genes such as Runx2, Alpl (ALP), Bsp (Bone Sialoprotein), and Bglap (Osteocalcin). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Mineralization Assay (Alizarin Red S Staining): At the end of the culture period (e.g., 21-28 days), the cell layer is fixed and stained with Alizarin Red S solution, which specifically stains calcium deposits. The stained area can be quantified by dissolving the stain and measuring its absorbance.

-

Osteoclastogenesis Assay

Objective: To evaluate the impact of strontium ranelate on the formation and activity of osteoclasts.

Methodology:

-

Cell Culture: Osteoclast precursors are typically derived from murine bone marrow macrophages (BMMs) or spleen cells. Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF).

-

Induction of Osteoclastogenesis: To induce differentiation into osteoclasts, the culture medium is supplemented with RANKL.

-

Treatment: Strontium ranelate is added to the culture medium at various concentrations at the onset of RANKL stimulation.

-

Analysis of Osteoclast Formation and Activity:

-

TRAP Staining: After a set culture period (e.g., 5-7 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.

-

Resorption Pit Assay: Osteoclast precursors are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). After differentiation and treatment, the cells are removed, and the resorbed areas (pits) are visualized and quantified using microscopy.

-

Gene Expression Analysis (qRT-PCR): The expression of osteoclast-specific genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1 is quantified by qRT-PCR.

-

Western Blot Analysis for Signaling Proteins

Objective: To detect changes in the protein levels and activation status of key signaling molecules in response to strontium ranelate.

Methodology:

-

Cell Lysis: Osteoblasts or osteoclasts are treated with strontium ranelate for specific durations. Cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., RANKL, OPG, β-catenin, phosphorylated forms of signaling proteins). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Wnt/β-catenin Signaling Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway.

Methodology:

-

Transfection: Osteoblastic cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After transfection, cells are treated with strontium ranelate, a known Wnt agonist (positive control), or a Wnt inhibitor.

-

Luciferase Assay: Following treatment, cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on bone cells.

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound, as strontium ranelate, exhibits a distinctive dual mechanism of action that favorably modulates bone metabolism. By concurrently stimulating bone formation through the activation of osteoblasts and inhibiting bone resorption via the suppression of osteoclast function, it effectively shifts the bone remodeling balance towards a net gain in bone mass and strength. The intricate interplay with key signaling pathways, including the RANKL/OPG system, the Wnt/β-catenin pathway, and the Calcium-Sensing Receptor, underscores the multifaceted nature of its therapeutic effect. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in reducing fracture risk. The experimental protocols detailed herein offer a foundational framework for further research into the nuanced molecular mechanisms of this compound and the development of novel therapeutics for bone disorders. This in-depth guide serves as a valuable technical resource, consolidating the current understanding of this compound's core mechanism of action for the scientific and drug development communities.

The Pharmacokinetics and Bioavailability of Ranelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranelic acid is an organic moiety that serves as the counter-ion for strontium in the drug strontium ranelate. Strontium ranelate is recognized for its dual mechanism of action in the management of osteoporosis, concurrently stimulating bone formation and inhibiting bone resorption.[1][2][3] While the therapeutic effects are attributed to the strontium ion, a comprehensive understanding of the pharmacokinetics and bioavailability of the entire molecule, including the this compound component, is crucial for drug development and clinical application. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, primarily as a component of strontium ranelate. It also details the experimental protocols of pivotal clinical trials and presents key data in a structured format for ease of comparison.

Pharmacokinetics of Strontium Ranelate

The pharmacokinetic profile of strontium ranelate has been extensively studied in healthy individuals and postmenopausal women with osteoporosis. The data presented below pertains to the strontium component, as the pharmacokinetic focus of clinical studies has been on this active moiety. It is understood that this compound is absorbed and circulates with strontium.

Absorption

Following oral administration, strontium ranelate is absorbed from the gastrointestinal tract. The absolute bioavailability of strontium is approximately 25% (ranging from 19-27%) after a 2 g oral dose of strontium ranelate.[1]

Table 1: Key Pharmacokinetic Parameters of Strontium after Oral Administration of Strontium Ranelate

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | ~25% (19-27%) | [1] |

| Tmax (Time to Peak Plasma Concentration) | 3-5 hours | |

| Effect of Food/Calcium | Bioavailability reduced by 60-70% | |

| Steady State | Reached after 2 weeks of treatment |

Distribution

Once absorbed, strontium exhibits a low level of binding to human plasma proteins and shows a high affinity for bone tissue.

Table 2: Distribution Characteristics of Strontium

| Parameter | Value | Reference(s) |

| Plasma Protein Binding | 25% | |

| Volume of Distribution | ~1 L/kg |

Metabolism

The this compound moiety is not metabolized in humans. As a divalent cation, strontium is also not metabolized and does not inhibit cytochrome P450 enzymes.

Excretion

Absorbed this compound is rapidly eliminated unchanged through the kidneys. Strontium is excreted via both renal and gastrointestinal routes.

Table 3: Elimination Parameters of Strontium Ranelate

| Parameter | Value | Reference(s) |

| Elimination Half-life (Strontium) | Approximately 60 hours | |

| Plasma Clearance (Strontium) | ~12 mL/min | |

| Renal Clearance (Strontium) | ~7 mL/min | |

| Route of Elimination (this compound) | Renal (unchanged) |

Experimental Protocols

The safety and efficacy of strontium ranelate have been established in large-scale, international, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The two pivotal studies are the Spinal Osteoporosis Therapeutic Intervention (SOTI) study and the TReatment Of Peripheral OSteoporosis (TROPOS) study.

SOTI and TROPOS Trial Design

A run-in study, FIRST (Fracture International Run-in for Strontium ranelate Trial), was initially conducted to normalize the calcium and vitamin D status of the participants before their inclusion in either SOTI or TROPOS.

-

Study Design: Prospective, randomized, double-blind, placebo-controlled, parallel-group trials.

-

Participants: Postmenopausal women with osteoporosis.

-

SOTI: 1,649 women with at least one prevalent vertebral fracture and low lumbar bone mineral density (BMD).

-

TROPOS: 5,091 women with low femoral neck BMD.

-

-

Intervention:

-

Treatment Group: 2 g of strontium ranelate daily.

-

Control Group: Placebo daily.

-

All participants received supplemental calcium and vitamin D.

-

-

Primary Objective:

-

SOTI: To demonstrate a reduction in the incidence of new vertebral fractures over a 3-year period.

-

TROPOS: To demonstrate a reduction in the incidence of new non-vertebral fractures over a 3-year period.

-

Bioanalytical Method for Quantification (Hypothetical Protocol for this compound)

While specific, publicly available protocols for the quantification of this compound in human plasma from the pivotal trials are scarce, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach. Below is a detailed, representative protocol based on common practices for the analysis of organic acids in biological matrices.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Data Analysis: Quantify this compound concentrations using a calibration curve prepared by spiking known concentrations of this compound into blank plasma.

-

Visualizations

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an orally administered drug like strontium ranelate.

References

The Role of Ranelic Acid and Strontium Ions in the Dual-Action Efficacy of Strontium Ranelate: A Technical Guide

Abstract

Strontium ranelate is an anti-osteoporotic agent recognized for its unique dual mechanism of action: concurrently stimulating bone formation and inhibiting bone resorption, thereby rebalancing bone turnover in favor of an anabolic state.[1][2][3] This technical guide provides an in-depth review of the molecular mechanisms underpinning the efficacy of strontium ranelate, with a specific focus on the distinct and synergistic roles of its two components: the strontium ion (Sr²⁺) and the organic ranelic acid moiety. The primary therapeutic effects are attributed to the strontium ion, which acts as an agonist for the Calcium-Sensing Receptor (CaSR), triggering a cascade of downstream signaling pathways.[4][5] These include the modulation of the OPG/RANKL axis, activation of Wnt/β-catenin signaling, and stimulation of MAPK/ERK and Akt pathways. While this compound has historically been considered an inert carrier, emerging evidence suggests the intact strontium ranelate complex may possess unique pharmacological activities, such as the antagonism of NF-κB activation. This paper synthesizes data from pivotal clinical trials and key preclinical studies, presenting quantitative outcomes in structured tables and visualizing complex molecular interactions through detailed diagrams to provide a comprehensive resource for researchers and drug development professionals.

The Dual Mechanism of Action: Rebalancing Bone Turnover

Strontium ranelate distinguishes itself from other osteoporosis therapies, such as bisphosphonates (primarily anti-resorptive) and parathyroid hormone analogs (primarily anabolic), by simultaneously modulating both sides of the bone remodeling equation. This dual action leads to a net gain in bone mass, improved microarchitecture, and enhanced bone strength, which translates to a significant reduction in fracture risk.

Anabolic Effects: Stimulation of Bone Formation

In vitro and in vivo studies have consistently shown that strontium ranelate promotes the proliferation, differentiation, and survival of osteoblasts, the cells responsible for synthesizing new bone matrix. The key anabolic effects include:

-

Increased Osteoblast Replication: Strontium stimulates the replication of pre-osteoblastic cells, expanding the pool of bone-forming cells.

-

Enhanced Osteoblast Differentiation: It upregulates the expression of critical osteogenic markers, including Runx2, alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN).

-

Promotion of Osteoblast Survival: Strontium ranelate has been shown to protect osteoblasts from apoptosis (programmed cell death), thereby extending their functional lifespan.

Anti-resorptive Effects: Inhibition of Bone Resorption

Concurrently, strontium ranelate curtails the activity of osteoclasts, the cells that break down bone tissue. This effect is achieved through several mechanisms:

-

Decreased Osteoclast Differentiation: It inhibits the formation of mature, functional osteoclasts from their precursor cells.

-

Reduced Osteoclast Activity: For mature osteoclasts, strontium ranelate disrupts the organization of the actin cytoskeleton, which is essential for the cell's resorptive function.

-

Induction of Osteoclast Apoptosis: The agent has been shown to increase the rate of apoptosis in mature osteoclasts.

Molecular Mechanisms & Signaling Pathways

The dual effects of strontium ranelate are orchestrated through its interaction with a complex network of cellular receptors and signaling pathways. The strontium (Sr²⁺) ion is the primary mediator of these effects.

The Central Role of the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in calcium homeostasis. Strontium ions (Sr²⁺), being chemically similar to calcium ions (Ca²⁺), can activate the CaSR on the surface of osteoblasts and osteoclasts. This activation is a critical initiating event for many of strontium ranelate's downstream effects. In osteoblasts, CaSR activation by strontium stimulates intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK), which is linked to increased cell proliferation.

Modulation of the OPG/RANKL Axis

The balance between osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) is a critical determinant of bone resorption. RANKL, produced by osteoblasts, binds to its receptor RANK on osteoclast precursors, driving their differentiation and activation. OPG, also secreted by osteoblasts, acts as a decoy receptor, binding to RANKL and preventing it from activating RANK. Strontium ranelate favorably shifts this balance by increasing OPG expression and decreasing RANKL expression in osteoblasts. This action, which is mediated at least in part by the CaSR, results in a higher OPG/RANKL ratio, leading to potent inhibition of osteoclastogenesis.

Activation of Wnt/β-catenin Signaling

The canonical Wnt/β-catenin pathway is a key regulator of osteogenesis. Strontium ranelate appears to activate this pathway through at least two distinct mechanisms:

-

Inhibition of Sclerostin: It decreases the expression of sclerostin, a protein secreted by osteocytes that acts as a potent inhibitor of the Wnt pathway by binding to the LRP5/6 co-receptor. By reducing sclerostin levels, strontium disinhibits Wnt signaling, allowing for β-catenin accumulation and subsequent transcription of osteogenic genes.

-

CaSR-Akt Dependent Pathway: In a separate process, strontium-mediated CaSR activation triggers a PI3K/Akt signaling cascade. Activated Akt phosphorylates and inactivates GSK-3β, the enzyme responsible for targeting β-catenin for degradation. This leads to the stabilization and nuclear translocation of β-catenin, further promoting Wnt target gene expression.

The Role of the Intact Complex: NF-κB Inhibition

While most research focuses on the dissociated strontium ion, one study has proposed a novel mechanism involving the intact strontium ranelate molecule . This research suggests that the intact complex, but not its individual components (strontium chloride or sodium ranelate), potently antagonizes the activation of NF-κB in both osteoclast and osteoblast precursors. Since NF-κB is a key transcription factor for osteoclastogenesis and can inhibit osteoblast differentiation, its suppression by the intact drug provides a centralized mechanism that could contribute significantly to the dual anabolic and anti-catabolic effects. This finding implies that this compound may be more than an inert carrier, potentially playing a crucial role in the conformation and activity of the intact drug complex.

Clinical Efficacy and Quantitative Outcomes

The molecular mechanisms of strontium ranelate translate into robust clinical efficacy, as demonstrated in large-scale, randomized, placebo-controlled trials.

Reduction in Fracture Risk

The pivotal SOTI (Spinal Osteoporosis Therapeutic Intervention) and TROPOS (Treatment of Peripheral Osteoporosis) studies established the anti-fracture efficacy of strontium ranelate (2 g/day ) in postmenopausal women with osteoporosis.

Table 1: Summary of Fracture Risk Reduction in Pivotal Clinical Trials

| Trial | Population | Duration | Fracture Type | Relative Risk Reduction (RRR) vs. Placebo | p-value |

|---|---|---|---|---|---|

| SOTI | 1,649 postmenopausal women with prevalent vertebral fracture | 3 years | New Vertebral | 41% | <0.001 |

| 1 year | New Vertebral | 49% | <0.001 | ||

| TROPOS | 5,091 postmenopausal women with osteoporosis | 3 years | All Non-vertebral | 16% | 0.04 |

| 3 years | Major Non-vertebral | 19% | 0.031 | ||

| 3 years | Hip (in high-risk subgroup*) | 36% | 0.046 |

*High-risk subgroup: women ≥74 years with femoral neck BMD T-score ≤ -2.4 SD

Impact on Bone Mineral Density (BMD)

Treatment with strontium ranelate leads to significant and progressive increases in Bone Mineral Density (BMD) at key skeletal sites.

Table 2: Changes in Bone Mineral Density (BMD) with Strontium Ranelate Treatment

| Trial | Population | Duration | Skeletal Site | Mean % Increase vs. Placebo | p-value |

|---|---|---|---|---|---|

| SOTI | Postmenopausal women | 3 years | Lumbar Spine | 14.4% | <0.001 |

| 3 years | Femoral Neck | 8.3% | <0.001 | ||

| 3 years | Total Hip | 9.8% | <0.001 | ||

| MALEO | Men with osteoporosis | 2 years | Lumbar Spine | 7.7% (between-group difference) | <0.001 |

| | | 2 years | Femoral Neck | Significant between-group difference | <0.001 |

Effects on Bone Turnover Markers

The dual mechanism of action is reflected in the changes in biochemical markers of bone formation and resorption.

Table 3: Effect of Strontium Ranelate on Bone Turnover Markers

| Marker Type | Specific Marker | Study | Key Finding |

|---|---|---|---|

| Formation | Bone-specific alkaline phosphatase (B-ALP) | MALEO | Increased by 6.4% from baseline after 2 years (p=0.005), while placebo showed no significant change. |

| Resorption | Serum C-telopeptide (CTX) | Clinical Trials | Simultaneously decreased in patients treated with strontium ranelate versus placebo at all time points. |

Key Experimental Methodologies

The elucidation of strontium ranelate's mechanism of action has relied on a variety of sophisticated in vitro experimental models.

In Vitro Osteoblast Studies

-

Cell Culture: Experiments frequently utilize human primary osteoblasts (HOBs) or murine osteoblastic cell lines (e.g., MC3T3-E1).

-

Proliferation Assays: Osteoblast replication is often measured by thymidine incorporation or direct cell counting.

-

Differentiation Assays: The expression of osteoblast differentiation markers like Runx2 and ALP is quantified. Mineralization is assessed by staining calcium deposits (e.g., Alizarin Red).

-

Survival Assays: Cell survival and apoptosis are measured using cell viability assays and quantification of caspase activity.

-

Gene and Protein Analysis: Quantitative reverse transcription PCR (qRT-PCR) is used to measure mRNA levels of target genes (e.g., OPG, RANKL), while ELISA and Western blotting are used to quantify protein levels.

In Vitro Osteoclast Studies

-

Cell Culture: Osteoclasts are typically generated from primary murine bone marrow macrophages or human peripheral blood mononuclear cells (PBMCs) by stimulation with M-CSF and RANKL.

-

Differentiation and Activity Assays: Osteoclast formation is identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme. Resorptive activity is measured by culturing cells on bone or dentin slices and quantifying the area of resorption pits.

Gene Silencing and Pathway Inhibition

To confirm the role of specific receptors and pathways, researchers employ targeted inhibition techniques. For example, small interfering RNA (siRNA) has been used to knock down the expression of the CaSR, demonstrating its critical role in mediating strontium's effects on OPG/RANKL expression and osteoblast replication. Chemical inhibitors for specific kinases (e.g., PI3K, ERK) or signaling pathways (e.g., Wnt inhibitors like sFRP1) are also used to dissect the signaling cascades.

The Role of this compound: Carrier or Active Moiety?

The prevailing view is that the strontium ion is the bone-active component of the drug, while this compound serves as an organic carrier that ensures optimal delivery and palatability. This compound itself is poorly absorbed and largely passes through the gut unabsorbed. This perspective is supported by numerous studies demonstrating that strontium salts, such as strontium chloride, can replicate many of the in vitro effects attributed to strontium ranelate.

However, the hypothesis that this compound is entirely inert has been challenged. The research indicating that the intact strontium ranelate complex is a potent antagonist of NF-κB activation—an effect not seen with its individual components—suggests a more complex role. It is plausible that this compound, by forming a specific chelate with the two strontium atoms, creates a molecular conformation that possesses unique biological activity at certain targets. This would position this compound not just as a passive carrier, but as an integral part of a pharmacologically active complex. Further research is required to fully validate this hypothesis and explore other potential biological activities of the intact molecule.

Conclusion

Strontium ranelate is a unique anti-osteoporotic agent that effectively reduces fracture risk by rebalancing bone turnover through a dual mechanism of action. The primary driver of its efficacy is the strontium ion (Sr²⁺), which engages multiple critical signaling pathways—most notably the CaSR, Wnt/β-catenin, and OPG/RANKL systems—to promote bone formation and inhibit bone resorption. While this compound has long been considered a pharmacologically inactive carrier, emerging evidence for the distinct activity of the intact strontium ranelate complex, particularly in NF-κB signaling, suggests a potentially more significant role. This comprehensive understanding of its multifaceted mechanism of action is crucial for optimizing its therapeutic use and for guiding the development of future dual-action bone agents.

References

- 1. Strontium ranelate - Wikipedia [en.wikipedia.org]

- 2. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strontium ranelate: a physiological approach for an improved bone quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Calcium-sensing Receptor (CaR) is involved in strontium ranelate-induced osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Regulation of a Dual-Action Osteoporosis Therapy: A Technical History of Ranelic Acid's Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ranelic acid, a synthetic organic compound, is the anionic component of the anti-osteoporotic drug strontium ranelate. Developed by Servier Laboratories and first approved for medical use in 2004, strontium ranelate was a novel therapeutic agent for postmenopausal osteoporosis, distinguished by its unique dual mechanism of action: concurrently stimulating bone formation and inhibiting bone resorption. This technical guide provides a comprehensive overview of the discovery, development, and history of this compound and its strontium salt. It details the chemical synthesis, preclinical investigations that elucidated its mode of action through the calcium-sensing receptor and the OPG/RANKL signaling pathway, and the pivotal clinical trials that established its efficacy in reducing fracture risk. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rigorous process of bringing a novel therapeutic agent from the laboratory to clinical practice and beyond.

Discovery and Chemical Synthesis of this compound

This compound, chemically known as 5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid, is a chelating agent for divalent metal cations[1]. Its development was part of a research program aimed at identifying compounds that could effectively deliver strontium to bone tissue. The synthesis of this compound has been described in several patents, with a common route involving the construction of the substituted thiophene ring followed by the introduction of the carboxymethyl groups[2][3][4].

Synthesis of the Thiophene Core

A key intermediate in the synthesis of this compound is the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid. The industrial synthesis of this intermediate can be achieved through a multi-step process. One patented method involves the reaction of dimethyl 3-oxoglutarate with malononitrile and sulfur in the presence of a base like morpholine in a solvent such as methanol[3]. The reaction mixture is heated to reflux to facilitate the formation of the thiophene ring.

Final Synthesis of this compound

The amino group of the thiophene intermediate is then reacted with an alkyl bromoacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate to introduce the bis(carboxymethyl)amino moiety. The resulting tetraester of this compound is subsequently hydrolyzed to yield this compound. This hydrolysis is typically carried out using a base, such as lithium hydroxide or sodium hydroxide, in an aqueous-alcoholic medium, followed by acidification to precipitate the final product. The crude this compound is then purified, for example, by recrystallization.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Preclinical Development and Mechanism of Action

The preclinical development of strontium ranelate was extensive, involving numerous in vitro and in vivo studies to characterize its pharmacological activity and safety profile. These studies were crucial in establishing its dual effect on bone metabolism.

In Vitro Studies

In vitro experiments using primary bone cells and cell lines were fundamental in dissecting the molecular mechanisms of strontium ranelate.

Studies on osteoblasts, the bone-forming cells, demonstrated that strontium ranelate promotes their proliferation, differentiation, and survival.

-

Experimental Protocol for Osteoblast Differentiation Assay:

-

Cell Culture: Primary murine osteoblasts are isolated from calvaria and cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are treated with varying concentrations of strontium ranelate (e.g., 0.1, 1, 10 mM) for different durations (e.g., continuously for 22 days, or only during the proliferation or differentiation phase).

-

Analysis of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate.

-

Gene Expression: The expression of osteoblast-specific genes, such as bone sialoprotein (BSP) and osteocalcin (OCN), is quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

-

Mineralization: The formation of mineralized bone nodules is assessed by Alizarin Red S staining.

-

-

These studies showed that continuous treatment with strontium ranelate increased the expression of ALP, BSP, and OCN, and enhanced the formation of bone nodules.

In vitro studies on osteoclasts, the bone-resorbing cells, revealed that strontium ranelate inhibits their differentiation and activity, and induces apoptosis.

-

Experimental Protocol for Osteoclast Apoptosis Assay:

-

Cell Culture: Mature rabbit osteoclasts are isolated and cultured.

-

Treatment: Cells are treated with different concentrations of strontium ranelate.

-

Apoptosis Assessment: Apoptosis is quantified by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by assessing nuclear morphology after Hoechst staining.

-

These experiments demonstrated that strontium ranelate dose-dependently stimulates osteoclast apoptosis.

Signaling Pathways

The dual action of strontium ranelate is mediated through its interaction with key signaling pathways in bone cells.

Strontium ranelate acts as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor expressed on both osteoblasts and osteoclasts.

-

In Osteoblasts: Activation of the CaSR by strontium ranelate stimulates downstream signaling cascades, including the ERK1/2 pathway, leading to increased cell replication. However, studies using osteoblasts from CaSR knockout mice have shown that strontium ranelate can also promote osteoblast replication and survival through CaSR-independent mechanisms involving the activation of the Akt pro-survival pathway and the production of prostaglandin E2 (PGE2) via COX-2.

-

In Osteoclasts: CaSR activation by strontium ranelate triggers a phospholipase C-dependent signaling pathway, leading to the nuclear translocation of NF-κB and subsequent induction of apoptosis.

The following diagram illustrates the CaSR-dependent and -independent signaling pathways activated by strontium ranelate in osteoblasts.

Strontium ranelate also modulates the osteoprotegerin (OPG)/receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway, a critical regulator of bone resorption. Osteoblasts produce both RANKL, which promotes osteoclast differentiation and activation, and OPG, a decoy receptor that inhibits RANKL activity. Strontium ranelate has been shown to increase the expression of OPG and decrease the expression of RANKL in osteoblasts, thereby shifting the balance towards reduced bone resorption.

The following diagram illustrates the effect of strontium ranelate on the OPG/RANKL signaling pathway.

In Vivo and Preclinical Toxicology Studies

Animal studies in rats and monkeys confirmed the dual action of strontium ranelate observed in vitro. These studies demonstrated that oral administration of strontium ranelate led to increased bone mass and improved bone microarchitecture. Preclinical toxicology studies were conducted to assess the safety of strontium ranelate. In a study on cynomolgus monkeys, strontium ranelate was shown to have good gastrointestinal tolerance compared to strontium chloride, which caused acute and superficial gastric lesions.

Table 1: Summary of Key Preclinical Findings

| Study Type | Model | Key Findings | Reference |

| In Vitro | Murine Osteoblasts | Increased expression of ALP, BSP, and OCN; enhanced bone nodule formation. | |

| In Vitro | Rabbit Osteoclasts | Dose-dependent induction of apoptosis. | |

| In Vitro | Human Osteoblasts | Increased OPG and decreased RANKL expression. | |

| In Vivo | Rats | Increased bone mass and improved bone microarchitecture. | |

| Toxicology | Cynomolgus Monkeys | Good gastrointestinal tolerance compared to strontium chloride. |

Clinical Development

The clinical development of strontium ranelate was extensive, culminating in two pivotal Phase III trials: the Spinal Osteoporosis Therapeutic Intervention (SOTI) study and the TReatment Of Peripheral OSteoporosis (TROPOS) study.

Phase II Studies

Phase II studies, including the STRATOS and PREVOS trials, were conducted to determine the optimal dose of strontium ranelate and to assess its effects on bone mineral density (BMD). These studies demonstrated a dose-dependent increase in lumbar spine BMD.

Phase III Clinical Trials: SOTI and TROPOS

The SOTI and TROPOS studies were large-scale, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy of strontium ranelate (2 g/day ) in reducing the risk of fractures in postmenopausal women with osteoporosis.

-

Experimental Workflow for SOTI and TROPOS Trials:

A simplified workflow of the SOTI and TROPOS clinical trials.

The SOTI study enrolled 1,649 postmenopausal women with established osteoporosis and at least one prevalent vertebral fracture. The primary endpoint was the incidence of new vertebral fractures over a 3-year period.

The TROPOS study included 5,091 postmenopausal women with osteoporosis, and its primary endpoint was the incidence of new non-vertebral fractures over 3 years.

Clinical Efficacy and Safety

The results of the SOTI and TROPOS trials demonstrated the significant efficacy of strontium ranelate in reducing the risk of both vertebral and non-vertebral fractures.

Table 2: Summary of Key Efficacy Data from SOTI and TROPOS Trials (3-Year Data)

| Trial | Patient Population | Intervention | Primary Endpoint | Relative Risk Reduction | p-value | Reference |

| SOTI | 1,649 postmenopausal women with prevalent vertebral fractures | Strontium ranelate 2g/day vs. Placebo | New vertebral fractures | 41% | <0.001 | |

| TROPOS | 5,091 postmenopausal women with osteoporosis | Strontium ranelate 2g/day vs. Placebo | New non-vertebral fractures | 16% | 0.04 |

Strontium ranelate also significantly increased bone mineral density at the lumbar spine and femoral neck compared to placebo. The treatment was generally well-tolerated, with the most common adverse events being nausea and diarrhea, which were usually mild and transient.

Pharmacokinetics

The pharmacokinetics of strontium ranelate have been studied in both animals and humans.

Table 3: Summary of Pharmacokinetic Parameters of Strontium Ranelate in Humans

| Parameter | Value | Reference |

| Bioavailability | ~25% | |

| Time to Maximum Concentration (Tmax) | ~3-5 hours | |

| Plasma Protein Binding | ~25% | |

| Elimination Half-life | ~60 hours | |

| Excretion | Primarily renal |

Post-Marketing Surveillance and Regulatory Actions

Following its approval, post-marketing surveillance of strontium ranelate identified an increased risk of serious cardiovascular events, including myocardial infarction, and venous thromboembolism. These findings led to a re-evaluation of its benefit-risk profile by regulatory agencies, including the European Medicines Agency (EMA). As a result, the use of strontium ranelate was restricted to patients with severe osteoporosis who have a high risk of fracture and no history of cardiovascular disease.

Conclusion

The development of this compound and its strontium salt represents a significant chapter in the history of osteoporosis treatment. Strontium ranelate's unique dual mechanism of action, which was extensively characterized through a robust preclinical and clinical development program, offered a novel therapeutic approach. However, the post-marketing experience with strontium ranelate underscores the critical importance of ongoing safety monitoring for all new therapeutic agents. This in-depth technical guide provides a comprehensive historical account of the scientific journey of this compound, from its chemical synthesis to its clinical application and subsequent regulatory evolution, offering valuable lessons for the future of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. EP1403265A1 - Industrial process for the synthesis of 5-[bis(carboxymethyl)amino]-3-carboxymethyl-4-cyano-2-thiophene-carboxylic acid tetraesters and use for the synthesis of ranetic acid divalent salts and hydrates thereof - Google Patents [patents.google.com]

- 3. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of this compound and their hydrates - Google Patents [patents.google.com]

- 4. WO2010021000A2 - A process for the preparation of strontium ranelate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ranelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranelic acid is an organic acid that functions as a chelating agent for metal cations.[1][2][3] It is the organic moiety of the anti-osteoporotic drug, strontium ranelate, where two atoms of stable strontium are bound to this compound.[4] While the therapeutic effects of the drug are primarily attributed to strontium, a thorough understanding of the physicochemical properties of the this compound component is crucial for drug development, formulation, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visualization of the key signaling pathways influenced by its strontium salt.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for predicting its behavior in biological systems and for the design of analytical and formulation strategies.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | [5] |

| CAS Number | 135459-90-4 | |

| Chemical Formula | C₁₂H₁₀N₂O₈S | |

| Molecular Weight | 342.28 g/mol | |

| Appearance | Solid powder |

Table 2: Quantitative Physicochemical Data for this compound

| Parameter | Value | Method | Source(s) |

| Melting Point | 146.4°C to 147.4°C | Not Specified in Source | |

| pKa | Data not available | - | |

| LogP (XLogP3-AA) | 0.3 | Computed | |

| Solubility | Soluble in DMSO | Not Specified in Source | |

| Stability | Stable for a few weeks at ambient temperature. For long-term storage, -20°C is recommended. | Not Specified in Source |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like this compound. Below are generalized protocols that can be adapted for this purpose.

Synthesis of this compound

A common synthesis route for this compound involves the hydrolysis of its tetraester precursor.

Protocol:

-

Hydrolysis: The tetraester of this compound, methyl 5-[bis(2-ethoxy-2-oxoethyl) amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, is dissolved in a suitable solvent such as tetrahydrofuran.

-

An aqueous solution of a base, for example, lithium hydroxide, is added to the solution at a controlled temperature, typically between 5-10°C.

-

Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, like sulfuric acid, to a pH of less than 1.

-

Isolation: The precipitated this compound is then isolated through standard laboratory techniques such as filtration, centrifugation, or extraction with an appropriate organic solvent like ethyl acetate.

-

Purification: The crude product can be further purified by recrystallization to achieve high purity (>99%).

Determination of Melting Point

The melting point is a critical indicator of purity.

Protocol (Capillary Method):

-

A small, finely ground sample of dry this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting range.

Determination of n-octanol/water partition coefficient (LogP)

LogP is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of the molecule at different pH values, which affects its solubility and permeability across biological membranes.

Protocol (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

Signaling Pathways Influenced by Strontium Ranelate

The therapeutic effects of strontium ranelate in osteoporosis are attributed to its dual action of stimulating bone formation and inhibiting bone resorption. This is achieved through the modulation of several key signaling pathways in osteoblasts and osteoclasts. It is important to note that these effects are primarily driven by the strontium ion, with this compound acting as the carrier.

Wnt/β-catenin Signaling Pathway in Osteoblasts

Strontium ranelate has been shown to activate the canonical Wnt/β-catenin signaling pathway in osteoblasts, which is a critical pathway for osteoblast differentiation and bone formation.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Immunomart [immunomart.com]

- 4. Strontium ranelate in postmenopausal osteoporosis treatment: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H10N2O8S | CID 3052774 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Profile of Ranelic Acid in Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranelic acid is the organic moiety of the anti-osteoporotic agent strontium ranelate. Preclinical evidence overwhelmingly indicates that the therapeutic effects of strontium ranelate on bone metabolism are primarily attributable to the strontium ion. In vitro and in vivo studies consistently demonstrate that strontium, whether delivered as ranelate or as a simple salt like strontium chloride, stimulates bone formation and inhibits bone resorption. This dual action leads to improved bone microarchitecture and strength. To date, there is a notable lack of direct evidence supporting an independent, significant role for this compound in bone formation. Comparative studies with other strontium salts suggest that this compound primarily functions as a carrier for the active strontium component and is characterized by poor absorption. This guide provides a comprehensive overview of the preclinical data on strontium ranelate, with a specific focus on elucidating the contribution, or lack thereof, of this compound to the observed effects on bone formation.

In Vitro Data: Effects on Osteoblasts and Osteoclasts

The majority of in vitro research has been conducted using strontium ranelate. These studies reveal a direct impact on bone cells, promoting osteoblast proliferation and differentiation while inhibiting osteoclast activity.

Quantitative Effects on Osteoblast Function

The following table summarizes the key quantitative findings from in vitro studies on the effects of strontium ranelate on osteoblast activity.

| Parameter | Cell Type | Treatment | Concentration | Result | Citation |

| OPG mRNA Expression | Human Primary Osteoblasts | Strontium Ranelate | 1 mM | ~50% increase | [1] |

| OPG mRNA Expression | Human Primary Osteoblasts | Strontium Ranelate | 2 mM | ~200% increase | [1] |

| Alkaline Phosphatase (ALP) Activity | Human Primary Osteoblasts | Strontium Ranelate | 1 and 2 mM | ~2-fold increase | [1] |

| Osteoblast Marker Expression (ALP, BSP, OCN) | Primary Murine Osteoblasts | Strontium Ranelate | Not Specified | Increased | [2][3] |

| Bone Nodule Numbers | Primary Murine Osteoblasts | Strontium Ranelate | Not Specified | Increased |

Table 1: In Vitro Effects of Strontium Ranelate on Osteoblasts. OPG: Osteoprotegerin; ALP: Alkaline Phosphatase; BSP: Bone Sialoprotein; OCN: Osteocalcin.

Experimental Protocols: In Vitro Assays

-

Cell Culture: Primary human osteoblasts (HOBs) or murine osteoblasts are cultured in appropriate media. For experiments, cells are typically plated in multi-well plates.

-

mRNA Expression Analysis (Real-Time Reverse Transcription PCR):

-

RNA is extracted from osteoblasts using a commercial kit (e.g., QIAGEN RNeasy Mini).

-

Total RNA is converted to cDNA.

-

Quantitative PCR is performed using specific primers for target genes (e.g., OPG, RANKL, ALP, BSP, OCN) and a housekeeping gene for normalization.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Osteoblasts are cultured with the test compound for a specified period (e.g., 72 hours).

-

Cells are lysed, and the supernatant is used for the assay.

-

The conversion of p-nitrophenyl phosphate to p-nitrophenol by ALP is measured spectrophotometrically.

-

ALP activity is normalized to the total protein content of the cell lysate.

-

-

Bone Nodule Formation Assay:

-

Primary murine calvaria cells are cultured for an extended period (e.g., 22 days) with the test compound.

-

Cultures are fixed and stained (e.g., with Alizarin Red S or von Kossa) to visualize mineralized bone nodules.

-

The number and area of bone nodules are quantified.

-

In Vivo Data: Effects on Bone Microarchitecture

Animal studies, primarily in rodents, have been instrumental in evaluating the effects of strontium ranelate on bone structure and strength. Comparative studies using different strontium salts have been crucial in assessing the role of this compound.

Quantitative Effects on Trabecular and Cortical Bone

The tables below present comparative data on the effects of strontium ranelate and strontium chloride on bone microarchitecture in growing male SWISS mice.

| Parameter | Control | Strontium Chloride | Strontium Ranelate |

| Bone Volume/Total Volume (BV/TV) (%) | 5.51 ± 1.54 | 11.08 ± 4.39 | 15.71 ± 4.88 |

| Trabecular Thickness (Tb.Th) (µm) | 40.85 ± 3.92 | 51.72 ± 10.74 | 56.02 ± 10.51 |

| Trabecular Number (Tb.N) (1/mm) | 1.35 ± 0.33 | 2.07 ± 0.44 | 2.86 ± 0.58 |

| Trabecular Separation (Tb.Sp) (µm) | 313.06 ± 86.91 | 207.28 ± 44.49 | 175.47 ± 41.51 |

Table 2: Effects on Trabecular Bone Microarchitecture in Growing Male SWISS Mice. Data adapted from a preliminary study.

| Parameter | Control | Strontium Chloride | Strontium Ranelate |

| Cortical Area (µm²) | 1,069,324 ± 117,175 | 1,433,652 ± 262,176 | 1,387,955 ± 210,503 |

Table 3: Effects on Cortical Bone Microarchitecture in Growing Male SWISS Mice. Data adapted from a preliminary study.

A study in an ovariectomized female mouse model of osteoporosis also compared different strontium formulations. The results indicated that while all strontium salts increased trabecular bone mineral density compared to the ovariectomized control group, there were some differences among the salts, with strontium citrate showing a weaker effect in some parameters.

Experimental Protocols: In Vivo Studies

-

Animal Models: Growing male SWISS mice or ovariectomized (OVX) female mice are commonly used models.

-

Treatment Administration: Strontium compounds are typically administered in drinking water or via oral gavage for a specified duration.

-

Micro-Computed Tomography (µCT) Analysis:

-

Femurs or vertebrae are dissected and fixed.

-

Bones are scanned using a high-resolution µCT system.

-

A region of interest (ROI) is defined in the trabecular (e.g., distal femoral metaphysis) and cortical bone (e.g., femoral mid-shaft).

-

Standard bone morphometric parameters (BV/TV, Tb.Th, Tb.N, Tb.Sp, Cortical Area) are calculated using specialized software.

-

Signaling Pathways in Bone Formation

The anabolic effects of strontium on bone are mediated through several key signaling pathways in osteoblasts. It is important to note that these pathways are activated by the strontium ion.

Calcium-Sensing Receptor (CaSR) Pathway

Strontium acts as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on osteoblasts. Activation of CaSR by strontium triggers downstream signaling cascades that promote osteoblast proliferation, differentiation, and survival, and also regulate the expression of OPG and RANKL.

Caption: Strontium activation of the CaSR pathway in osteoblasts.

Wnt/β-catenin and NFATc Signaling

Strontium has been shown to influence the Wnt signaling pathway, which is critical for osteoblastogenesis. It can increase the expression of Wnt5a, leading to the activation of both the canonical Wnt/β-catenin pathway and the non-canonical Wnt/Ca2+/NFATc pathway. This promotes the expression of Runx2, a key transcription factor for osteoblast differentiation, while inhibiting PPAR-γ, which is involved in adipogenesis.

Caption: Influence of strontium on Wnt and NFATc signaling pathways.

The Role of the this compound Moiety

A critical question for drug development professionals is the specific contribution of the this compound component to the overall efficacy of strontium ranelate.

Comparative Efficacy with Other Strontium Salts

Preclinical studies comparing strontium ranelate with inorganic strontium salts, such as strontium chloride, have found that both forms exert similar positive effects on bone microarchitecture. While some studies report slightly greater effects with strontium ranelate on certain parameters, others find no statistically significant differences. This body of evidence strongly suggests that the strontium ion is the primary active component responsible for the observed effects on bone.

Absorption and Function

This compound is reported to be poorly absorbed. It is largely considered to be a carrier molecule that facilitates the oral delivery of strontium. There is currently no substantial preclinical data to indicate that this compound itself has a direct anabolic or anti-resorptive effect on bone cells.

Conclusion

The preclinical data robustly support the role of strontium in promoting bone formation and inhibiting bone resorption, leading to improved bone mass and microarchitecture. These effects are mediated through the activation of key signaling pathways in osteoblasts, most notably the CaSR and Wnt pathways. While the vast majority of preclinical research has utilized strontium ranelate, comparative studies with simpler strontium salts have not demonstrated a significant, independent contribution of the this compound moiety to the therapeutic effect on bone. Therefore, for the purposes of future drug development and research, the focus should remain on the biological actions of the strontium ion. This compound is best understood as a carrier molecule in the strontium ranelate formulation.

References

Methodological & Application

In Vitro Experimental Protocols for Ranelic Acid: A Guide for Bone Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction